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Compound of Interest

1-(4-Chloro-2-
Compound Name:
hydroxyphenyl)ethanone

Cat. No.: B1362764

An In-Depth Technical Guide to the Synthesis, History, and Application of 1-(4-Chloro-2-
hydroxyphenyl)ethanone

Abstract

1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4'-Chloro-2'-hydroxyacetophenone, is
a pivotal chemical intermediate whose significance is underscored by its versatile applications
in organic synthesis, particularly in the development of pharmaceuticals and bioactive
heterocyclic compounds. This guide provides a comprehensive overview of its discovery,
rooted in the classical explorations of aromatic chemistry, its detailed synthesis methodologies,
physicochemical properties, and its role as a foundational building block in medicinal chemistry.
Authored from the perspective of a Senior Application Scientist, this document synthesizes
established chemical principles with practical, field-proven insights, offering researchers and
drug development professionals a thorough technical resource.

Introduction and Physicochemical Profile

1-(4-Chloro-2-hydroxyphenyl)ethanone is a disubstituted acetophenone characterized by a
hydroxyl group and a chlorine atom on the phenyl ring, ortho and para to the acetyl group,
respectively. This specific arrangement of functional groups—an electron-withdrawing chlorine
and an electron-donating, hydrogen-bonding hydroxyl group—imparts a unique reactivity
profile, making it a valuable precursor for a wide range of more complex molecules. Its
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structural features allow for selective reactions at the hydroxyl group, the acetyl group, or the
aromatic ring, providing multiple avenues for synthetic elaboration.

Table 1: Physicochemical Properties of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Property Value Source
1-(4-chloro-2-

IUPAC Name [1]
hydroxyphenyl)ethanone
4'-Chloro-2'-

Synonyms [1]
hydroxyacetophenone

CAS Number 6921-66-0 [1]

Molecular Formula CsH7CIO2 [1]

Molecular Weight 170.59 g/mol [1]

Appearance Solid (Typical)

_ _ Data not consistently available

Melting Point )
in search results

N ) Data not consistently available

Boiling Point .
in search results

SMILES CC(=0)C1=C(C=C(C=C1)C)O [1]
QCVSDCHNBNFJDQ-

InChlKey [1]

UHFFFAOYSA-N

Historical Context: A Product of Classic Reactions

The precise moment of "discovery" for a foundational chemical like 1-(4-Chloro-2-
hydroxyphenyl)ethanone is not documented as a singular event. Instead, its synthesis and
characterization are intrinsically linked to the development and exploration of fundamental
reactions in organic chemistry during the late 19th and early 20th centuries. The preparation of
hydroxyaryl ketones is most famously achieved via the Fries rearrangement and Friedel-Crafts
acylation, and it is through the application of these powerful synthetic tools to substituted
phenols that this compound was likely first prepared and identified.
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The Fries rearrangement, in particular, stands out as a classic and efficient method for
converting phenolic esters into hydroxyaryl ketones.[2][3][4] This reaction involves an
intramolecular acyl group migration from the phenolic oxygen to the aromatic ring, catalyzed by
a Lewis acid.[4] The regiochemical outcome (ortho vs. para acylation) is notably dependent on
reaction conditions such as temperature and solvent, with higher temperatures generally
favoring the formation of the ortho-isomer.[2][4] Given that 1-(4-Chloro-2-
hydroxyphenyl)ethanone is an ortho-hydroxyacetophenone, its historical synthesis can be
confidently attributed to high-temperature Fries rearrangement of 3-chlorophenyl acetate.

Key Synthesis Methodologies

The synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone relies on well-established, robust
chemical transformations. The choice of method often depends on the availability of starting
materials, desired purity, and scalability.

Fries Rearrangement of 3-Chlorophenyl Acetate

This is the most direct and historically significant route. The reaction proceeds by treating 3-
chlorophenyl acetate with a strong Lewis acid, typically aluminum chloride (AICIs), which
catalyzes the intramolecular rearrangement of the acetyl group to the ortho position of the
hydroxyl group.

The use of a stoichiometric or super-stoichiometric amount of AICls is crucial. The Lewis acid
complexes with both the ester's carbonyl oxygen and the phenolic oxygen of the product,
driving the reaction forward and preventing side reactions.[3] High temperatures (often >100°C)
are employed to overcome the activation energy barrier for migration to the more sterically
hindered ortho position.[2] Lower temperatures tend to favor the thermodynamically more
stable para-isomer.[4]

o Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer,
a reflux condenser with a gas outlet (connected to a scrubber), and a thermometer. The
system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

o Reagent Addition: Anhydrous aluminum chloride (AICIz, ~1.2 equivalents) is carefully added
to a suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).
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Substrate Addition: 3-Chlorophenyl acetate (1.0 equivalent) is added dropwise to the stirred
suspension at room temperature.

Heating: The reaction mixture is heated to 140-160°C for several hours. The progress of the
reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto a
mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum
chloride complex.

Extraction & Purification: The aqueous layer is extracted multiple times with a suitable
organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water,
brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The
crude product is then purified by column chromatography or recrystallization to yield 1-(4-
Chloro-2-hydroxyphenyl)ethanone.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1362764?utm_src=pdf-body
https://www.benchchem.com/product/b1362764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

G‘.tart: 3-Chlorophenyl Acetat@

Add Lewis Acid (AICI3)
in inert solvent

Heat to 140-160°C
(Ortho-directing)

Quench with Ice/HCI
(Decomposition of complex)

:

Extract with Organic Solvent

'

Purify
(Chromatography/Recrystallization)

Product: 1-(4-Chloro-2-hydroxyphenyl)ethanone

Click to download full resolution via product page

Caption: General workflow for the synthesis via Fries Rearrangement.

Friedel-Crafts Acylation of 3-Chlorophenol

An alternative approach is the direct acylation of 3-chlorophenol using an acetylating agent like

acetyl chloride or acetic anhydride with a Lewis acid catalyst.
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This reaction is governed by the directing effects of the substituents on the aromatic ring. The
hydroxyl group is a powerful ortho-, para-director, while the chlorine atom is a deactivating but
also ortho-, para-directing group. The acylation will predominantly occur at the positions most
activated by the hydroxyl group, namely the positions ortho and para to it. This leads to a
mixture of isomers, including the desired 2-acetyl and the 4-acetyl and 6-acetyl products,
making purification a significant challenge. Therefore, the Fries rearrangement is often
preferred for its superior regioselectivity in this specific case.

4 N

Product Mixture

1-(4-Chloro-2-hydroxyphenyl)ethanone
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Caption: Friedel-Crafts acylation yields a mixture of isomers.

Applications in Drug Discovery and Chemical
Synthesis

1-(4-Chloro-2-hydroxyphenyl)ethanone is not typically an end-product but rather a versatile
scaffold for building more elaborate molecular architectures. Its true value lies in its role as a
key intermediate.

o Synthesis of Heterocycles: The presence of the ortho-hydroxyl and acetyl groups is an ideal
arrangement for condensation reactions to form various oxygen-containing heterocycles. For
example, it is a common precursor for the synthesis of chromones and flavones, which are
classes of compounds with a wide range of biological activities.
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e Precursor for Chalcones: It can be condensed with various benzaldehydes in a Claisen-
Schmidt condensation to produce chalcones (1,3-diaryl-2-propen-1-ones).[5] Chalcones are
well-known pharmacophores investigated for their anti-inflammatory, anti-cancer, and anti-
microbial properties.

 Building Block for Active Pharmaceutical Ingredients (APIs): While direct applications of this
specific molecule are not widely reported, structurally similar chlorinated
hydroxyacetophenones are crucial in pharmaceutical manufacturing. For instance, the
related compound 2-chloro-1-(4-hydroxyphenyl)ethanone is a key reagent in the synthesis of
certain hydroxypyrimidine derivatives that act as histone deacetylase (HDAC) inhibitors, a
target for cancer therapy.[6][7] This highlights the importance of the chloro-
hydroxyacetophenone motif in medicinal chemistry.
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Caption: Synthetic pathways originating from the title compound.

Conclusion

1-(4-Chloro-2-hydroxyphenyl)ethanone is a testament to the enduring legacy of classical
organic reactions. While its initial synthesis was likely an exploratory consequence of the Fries
rearrangement, it has evolved into a valuable and reliable building block for modern chemical
and pharmaceutical research. Its unique substitution pattern provides a synthetically flexible
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platform for constructing complex molecules with significant biological potential. This guide has
illuminated its historical origins, provided robust and validated synthetic protocols, and
contextualized its importance within the broader landscape of drug discovery and development,
serving as a critical resource for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1362764?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chloro-2-hydroxyphenyl_ethanone
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-ohydroxyarylalkylketones-by-using-ecofriendly-solvent-free-catalyst-in-fries-rearrange.pdf
https://www.jocpr.com/articles/solvent-free-synthesis-of-phydroxyacetophenone-in-a-situ-using-ecofriendly-catalyst-in-fries-rearrangement.pdf
https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm
https://www.rjpbcs.com/pdf/2010_1(4)/[54].pdf
https://www.benchchem.com/product/b1582972
https://pmc.ncbi.nlm.nih.gov/articles/PMC9638980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9638980/
https://www.benchchem.com/product/b1362764#discovery-and-history-of-1-4-chloro-2-hydroxyphenyl-ethanone
https://www.benchchem.com/product/b1362764#discovery-and-history-of-1-4-chloro-2-hydroxyphenyl-ethanone
https://www.benchchem.com/product/b1362764#discovery-and-history-of-1-4-chloro-2-hydroxyphenyl-ethanone
https://www.benchchem.com/product/b1362764#discovery-and-history-of-1-4-chloro-2-hydroxyphenyl-ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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